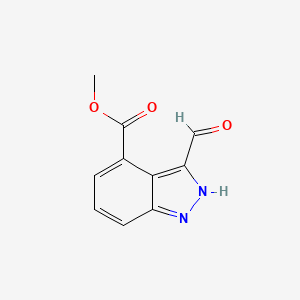
Methyl 3-formyl-1H-indazole-4-carboxylate
Übersicht
Beschreibung
Methyl 3-formyl-1H-indazole-4-carboxylate is a useful research compound. Its molecular formula is C10H8N2O3 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heteroaromatic Systems
Methyl 3-formyl-1H-indazole-4-carboxylate is utilized in the synthesis of complex heteroaromatic systems. For instance, it plays a role in the preparation of tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene. This process involves the synthesis of derivatives like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, demonstrating the compound's utility in creating intricate chemical structures (Starosotnikov et al., 2002).
Chemical Functionalization
This compound is also involved in chemodivergent functionalization processes. It is used in the C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This method produces a range of formylated indazoles and carboxylic acid esters of indazole derivatives, highlighting its role in diverse chemical functionalization techniques (Bhattacharjee et al., 2021).
Supramolecular Structure Studies
This compound contributes to understanding the supramolecular structures of NH-indazoles. Research on fluorinated NH-indazoles, including variants of this compound, helps in studying their crystal structures and the effects of substituting hydrogen atoms with fluorine. Such studies aid in comprehending the complex interactions and behaviors of these molecules (Teichert et al., 2007).
Photoreactions in Indazole Derivatives
Research indicates that this compound is involved in photoreactions. The UV irradiation of certain substituted indazoles leads to the formation of corresponding 3-formyl derivatives, demonstrating the role of this compound in photooxidation processes. This property is significant for understanding the photochemical behaviors of indazole derivatives (Land & Frasca, 1970).
ConclusionThe scientific research applications of this compound are diverse, encompassing the synthesis of complex heteroaromatic systems, chemical functionalization, supramolecular structure studies, and photoreactions
Scientific Research Applications of this compound
Synthesis of Heteroaromatic Systems
This compound plays a critical role in the synthesis of complex heteroaromatic systems. It's used in preparing tricyclic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, showcasing its utility in the creation of sophisticated chemical structures (Starosotnikov, Vinogradov, & Shevelev, 2002).
Catalytic Applications
This compound is instrumental in catalytic processes like C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This demonstrates its versatility in chemical synthesis, particularly in producing formylated indazoles and related esters (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).
X-ray Crystallography and Supramolecular Studies
The compound is used in studying the supramolecular structures of NH-indazoles. X-ray crystallography has elucidated the structures of related NH-indazoles, contributing to our understanding of molecular interactions and behaviors in these compounds (Teichert et al., 2007).
Photoreactions
This compound is involved in photoreactions, particularly in the formation of 3-formyl derivatives upon UV irradiation of substituted indazoles. This highlights its role in photochemical reactions and the potential for developing new photochemical synthesis methods (Land & Frasca, 1970).
Zukünftige Richtungen
Indazole derivatives, including Methyl 3-formyl-1H-indazole-4-carboxylate, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
Wirkmechanismus
Target of Action
Methyl 3-formyl-1H-indazole-4-carboxylate is a complex compound with potential interactions with various targets. Indazole derivatives have been reported to interact with kinases such as CHK1, CHK2, and SGK . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and sgk . This interaction can lead to changes in cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with chk1, chk2, and sgk kinases , it may affect pathways related to cell cycle regulation and DNA damage response.
Result of Action
Given its potential interaction with chk1, chk2, and sgk kinases , it may influence cell cycle progression and DNA damage response.
Eigenschaften
IUPAC Name |
methyl 3-formyl-2H-indazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBSKNBUJHKNGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=NNC(=C21)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90609763 | |
| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433728-79-1 | |
| Record name | Methyl 3-formyl-2H-indazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90609763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


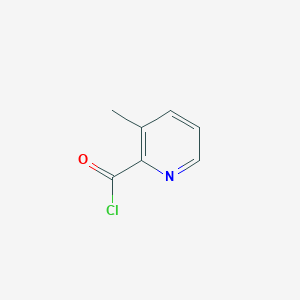
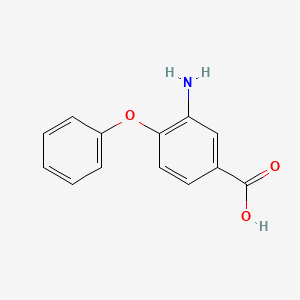
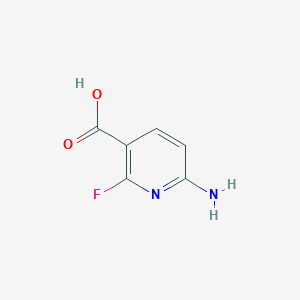
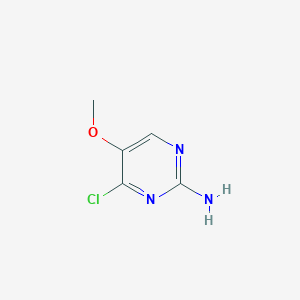
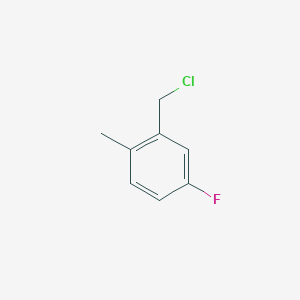
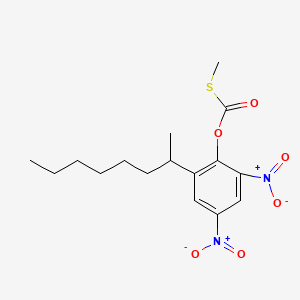
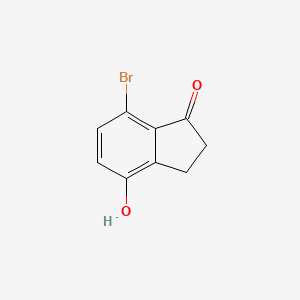
![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)
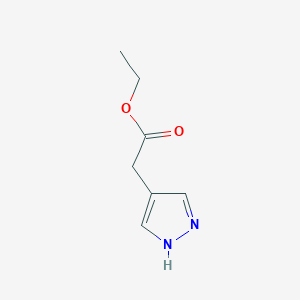


![2-[4-(2-Ethyl-hexyloxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1342421.png)

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)
